Picroside III
Overview
Description
Picroside III is a naturally occurring iridoid glycoside found in the plant Picrorhiza scrophulariiflora. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. It has been extensively studied for its potential therapeutic applications in treating liver disorders, inflammatory diseases, and other health conditions.
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Picroside III has shown protective effects on the liver, gallbladder, kidney, and other organs. It is also studied for its anti-inflammatory and antioxidant properties.
Medicine: The compound is investigated for its therapeutic potential in treating liver disorders, inflammatory diseases, and other health conditions.
Industry: this compound is used in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Target of Action
Picroside III, an active ingredient of Picrorhiza scrophulariiflora, primarily targets the AMP-activated protein kinase (AMPK) and the PI3K-Akt pathway . AMPK is a key regulator of cellular energy homeostasis, while the PI3K-Akt pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .
Mode of Action
This compound interacts with its targets by promoting AMPK phosphorylation . This interaction leads to significant changes in the expression of several proteins, including claudin-3, ZO-1, occludin, and claudin-2 . In particular, this compound upregulates the expressions of claudin-3, ZO-1, and occludin, and downregulates the expression of claudin-2 .
Biochemical Pathways
The activation of AMPK by this compound affects several biochemical pathways. It promotes colonic mucosal wound healing and epithelial barrier function recovery . Additionally, this compound inhibits intestinal inflammation through the suppression of the PI3K-Akt pathway .
Pharmacokinetics
These studies could provide a basis for understanding the pharmacokinetics of this compound, given the structural similarities among these compounds .
Result of Action
The action of this compound results in significant alleviation of clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage . It also promotes wound healing and decreases the permeability of cell monolayers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies have shown that the production of this compound in Picrorhiza scrophulariiflora can vary under different culture conditions . .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Picroside III has shown to have protective effects on various types of cells. For instance, it has been found to alleviate clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage . It also increased the expressions of claudin-3, ZO-1, and occludin, and decreased the expression of claudin-2 in the colon tissues of mice with colitis .
Molecular Mechanism
It has been suggested that this compound significantly promotes AMP-activated protein kinase (AMPK) phosphorylation in vitro and in vivo . Blockade with AMPK could significantly attenuate the upregulation of this compound in ZO-1 and occludin expressions and the downregulation of claudin-2 expression in TNF-α treated Caco-2 cells .
Temporal Effects in Laboratory Settings
It has been suggested that this compound has a significant effect on the growth kinetics and metabolite production in friable callus culture of Picrorhiza kurroa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picroside III involves several steps, starting from the extraction of the plant material. The dried rhizomes of Picrorhiza scrophulariiflora are typically used for extraction. The process involves:
Extraction: The plant material is extracted using solvents such as methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Picroside III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Comparison with Similar Compounds
Picroside III is compared with other iridoid glycosides such as Picroside I, Picroside II, and Picroside IV. While all these compounds share similar structural features, this compound is unique in its specific pharmacological properties and therapeutic potential. The presence of different functional groups and stereochemistry contributes to its distinct biological activities.
List of Similar Compounds
- Picroside I
- Picroside II
- Picroside IV
- Minecoside
- Sweroside
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hepatoprotective effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-GGKKSNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346770 | |
Record name | 6-O-trans-Feruloylcatalpol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770721-33-0 | |
Record name | 6-O-trans-Feruloylcatalpol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picroside III exert its therapeutic effect on colitis?
A1: this compound demonstrates a multi-pronged approach to ameliorating colitis. Firstly, it promotes the healing of wounds in the colonic mucosa [, ]. Secondly, it strengthens the epithelial barrier function in the colon, effectively reducing permeability and fortifying the gut lining [, ]. This barrier enhancement is linked to this compound's ability to upregulate the expression of crucial tight junction proteins like claudin-3, ZO-1, and occludin, while simultaneously downregulating claudin-2 [, ].
Q2: What is the role of AMPK in this compound's mechanism of action?
A2: Research suggests that this compound activates the AMPK pathway, both in vitro and in vivo []. Inhibiting AMPK significantly diminishes the positive effects of this compound on tight junction protein expression in TNF-α treated Caco-2 cells []. This suggests that AMPK activation plays a critical role in mediating the beneficial effects of this compound on intestinal barrier integrity.
Q3: Beyond its impact on the intestinal barrier, how else does this compound influence colitis?
A3: this compound demonstrates a modulatory effect on the gut microbiota, a key player in colitis development []. Studies indicate that pretreatment with this compound can effectively counteract the microbial dysbiosis commonly observed in colitis []. It achieves this by promoting the growth of beneficial bacteria like Lactobacillus murinus and Lactobacillus gasseri [], contributing to a healthier gut microbiome composition.
Q4: Does this compound affect any specific signaling pathways in colitis?
A4: Evidence suggests that this compound inhibits the PI3K-Akt signaling pathway, which plays a significant role in intestinal inflammation []. This inhibition was confirmed through RNA-seq analysis and experimental validation, revealing this compound's ability to significantly reduce Akt phosphorylation in the colon tissues of mice with colitis [].
Q5: What analytical techniques are used to study this compound and its effects?
A5: A variety of techniques are employed to study this compound. These include:
- UHPLC-ESI-MS/MS: This highly sensitive and selective method is used for the simultaneous quantitative determination of Picroside I, II, III, and IV in rat plasma, aiding in pharmacokinetic studies [, ].
- RNA-seq analysis: This technique helps to understand the gene expression changes induced by this compound in the colon, providing insights into its mechanism of action [].
- 16S rRNA sequencing: This method is used to analyze the composition and diversity of the gut microbiota, revealing the impact of this compound on microbial communities [].
Q6: Are there any known structural analogs of this compound and their potential relevance?
A6: Yes, Picroside I, II, and IV are structurally related iridoid glycosides found alongside this compound in Picrorhiza scrophulariiflora [, ]. Research into their individual properties and potential synergistic effects with this compound could be valuable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.